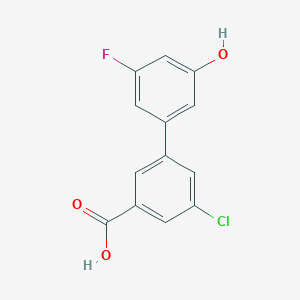
4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid (4-CFHBA) is a phenylbenzoic acid that is widely used as an intermediate in organic synthesis. It is also known as 4-chloro-2-fluoro-5-hydroxybenzoic acid, 4-chloro-2-fluoro-5-hydroxybenzoic anhydride, 4-chloro-2-fluoro-5-hydroxybenzene, or 4-chloro-2-fluoro-5-hydroxybenzylbenzoate. 4-CFHBA has a wide range of applications in fields such as pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
4-CFHBA has been used in a wide range of scientific research applications. It has been used as a ligand for the synthesis of metal complexes and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-CFHBA has been used as a fluorescent probe for the detection of enzyme activity and as a reagent for the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 4-CFHBA is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other biological molecules. It is also thought to act as an antioxidant, reducing the damage caused by free radicals. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Biochemical and Physiological Effects
4-CFHBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules. Additionally, 4-CFHBA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have antioxidant properties, reducing the damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
4-CFHBA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, making it an ideal starting material for the synthesis of other compounds. Additionally, it is a highly stable compound, making it suitable for use in a wide range of experiments. However, 4-CFHBA can be toxic and can cause irritation to the skin, eyes, and mucous membranes. Therefore, it is important to use appropriate safety precautions when working with this compound.
Orientations Futures
The potential applications of 4-CFHBA are still being explored. It has been studied as a potential treatment for a variety of diseases, including cancer, inflammation, and infections. Additionally, its antioxidant properties have been studied as a potential treatment for neurodegenerative diseases. Additionally, its ability to inhibit the activity of enzymes involved in the synthesis of fatty acids and other biological molecules has been studied as a potential treatment for obesity and metabolic disorders. Finally, its ability to act as a fluorescent probe for the detection of enzyme activity has been studied as a potential tool for diagnosing diseases.
Méthodes De Synthèse
4-CFHBA can be synthesized by a variety of methods, including the direct fluorination of 4-chlorobenzoic acid or the oxidation of 4-chloro-2-fluorophenol. The direct fluorination method involves the reaction of 4-chlorobenzoic acid with fluorine gas in the presence of a catalyst such as copper or iron. The reaction takes place at room temperature and produces 4-CFHBA as the main product. The oxidation of 4-chloro-2-fluorophenol involves the reaction of 4-chloro-2-fluorophenol with an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction also produces 4-CFHBA as the main product.
Propriétés
IUPAC Name |
4-chloro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-8-1-2-11(13(17)18)12(5-8)7-3-9(15)6-10(16)4-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDKOHXRQFEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)F)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689397 |
Source


|
| Record name | 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-42-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














